Cas no 2138055-40-8 (2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid)
![2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid structure](https://ja.kuujia.com/scimg/cas/2138055-40-8x500.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid
- 2138055-40-8
- EN300-1154532
- 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid
-
- インチ: 1S/C21H31NO4/c1-4-21(2,3)17-10-11-18(16(12-17)13-19(23)24)22-20(25)26-14-15-8-6-5-7-9-15/h5-9,16-18H,4,10-14H2,1-3H3,(H,22,25)(H,23,24)
- InChIKey: YDHMDTLDMUVDSU-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C(CCC(C1)C(C)(C)CC)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 361.22530847g/mol
- どういたいしつりょう: 361.22530847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154532-0.1g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 0.1g |
$1068.0 | 2023-06-09 | ||
Enamine | EN300-1154532-0.25g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 0.25g |
$1117.0 | 2023-06-09 | ||
Enamine | EN300-1154532-2.5g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 2.5g |
$2379.0 | 2023-06-09 | ||
Enamine | EN300-1154532-0.05g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 0.05g |
$1020.0 | 2023-06-09 | ||
Enamine | EN300-1154532-5.0g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1154532-10.0g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1154532-0.5g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 0.5g |
$1165.0 | 2023-06-09 | ||
Enamine | EN300-1154532-1.0g |
2-(2-{[(benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid |
2138055-40-8 | 1g |
$1214.0 | 2023-06-09 |
2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acidに関する追加情報
Introduction to 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid (CAS No. 2138055-40-8)
2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid (CAS No. 2138055-40-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of cyclohexane with a unique structural arrangement that includes a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl substituent. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid is characterized by a cyclohexane ring substituted with an amino group protected by the Cbz moiety and a tert-butyl group at the C5 position. The acetic acid moiety attached to the cyclohexane ring further enhances its reactivity and solubility properties. These structural features contribute to its potential as a lead compound in the development of novel therapeutic agents.
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of compounds similar to 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid. Research has shown that such compounds can exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of specific enzymes involved in inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Moreover, the unique structural arrangement of 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These interactions can modulate cellular signaling pathways, leading to therapeutic benefits in a wide range of conditions. For example, some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are known to play crucial roles in metabolism and inflammation.
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid involves several steps, including the protection of the amino group with the Cbz moiety, the introduction of the tert-butyl substituent, and the final attachment of the acetic acid moiety. The choice of synthetic methods can significantly impact the yield and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, making it more accessible for large-scale research and development.
In addition to its potential therapeutic applications, 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid has also been studied for its use as a tool compound in biochemical assays. Its well-defined structure and predictable behavior make it an ideal candidate for probing specific biological processes and validating new drug targets. Researchers often use this compound as a reference standard in high-throughput screening assays to identify novel compounds with similar or enhanced biological activities.
The safety profile of 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid is another important aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further clinical development. However, as with any new chemical entity, thorough safety assessments are required before it can be advanced to human trials.
In conclusion, 2-(2-{[(Benzyloxy)carbonyl]amino}-5-(2-methylbutan-2-yl)cyclohexyl)acetic acid (CAS No. 2138055-40-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, contributing to the advancement of drug discovery and development in this field.
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